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Compound of Interest

Compound Name: Ethamoxytriphetol

Cat. No.: B1671385

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and
properties of Ethamoxytriphetol, also known as MER-25. As the first synthetic nonsteroidal
antiestrogen discovered, MER-25 holds a significant place in the history of endocrine therapy.
This document details its chemical identifiers, predicted physicochemical properties, and
expected spectroscopic characteristics. Furthermore, it outlines generalized experimental
protocols for its synthesis, purification, and analysis, based on methodologies for structurally
related compounds. The guide also visualizes the established mechanism of action of Selective
Estrogen Receptor Modulators (SERMSs), a class to which MER-25 belongs, through a detailed
signaling pathway diagram.

Chemical Structure and Identifiers

Ethamoxytriphetol is a triphenylethanol derivative. Its chemical structure is characterized by
three phenyl rings attached to an ethanol backbone, with a diethylaminoethoxy side chain that
is crucial for its antiestrogenic activity.

Table 1: Chemical Identifiers for Ethamoxytriphetol (MER-25)
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Identifier Value
1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-bis(4-

UPAC Name hy(drtgxy(phen;/ll)ethani)l oo (

Common Name Ethamoxytriphetol

Developmental Code MER-25

Molecular Formula C26H29NOs3

Molecular Weight 403.52 g/mol

CAS Number 67-98-1

InChl Key KDYQVUUCWUPJGE-UHFFFAOYSA-N

SMILES String

CCN(CC)CCOclccec(ccl)C(c2cceec?)
(O)Cc3cce(OC)cce3

Physicochemical Properties (Predicted)

Due to its status as a compound that was never commercially marketed, extensive

experimental data on the physicochemical properties of Ethamoxytriphetol is not readily

available. The following table summarizes predicted values obtained from computational

models, which can serve as a valuable guide for research and development.

Table 2: Predicted Physicochemical Properties of Ethamoxytriphetol

Property Predicted Value Method

pKa (most basic) 9.5 (amine) Computational Prediction
logP 5.8 Computational Prediction
Aqueous Solubility 0.001 g/L Computational Prediction

Spectroscopic Profile (Expected)

Detailed experimental spectra for Ethamoxytriphetol are not widely published. However,

based on its chemical structure, an expected spectroscopic profile can be outlined.
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1H NMR Spectroscopy

The proton NMR spectrum of Ethamoxytriphetol would be complex, with characteristic signals
for the aromatic protons, the protons of the ethyl and ethoxy groups, and the hydroxyl proton.

Aromatic Protons: Multiple signals are expected in the range of 6.5-7.5 ppm.

» Ethyl and Ethoxy Protons: The diethylamino group would show a quartet around 2.6 ppm
and a triplet around 1.1 ppm. The ethoxy protons would appear as triplets around 4.0 ppm
and 2.8 ppm.

o Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the
solvent and concentration.

Methoxyphenyl Protons: A singlet for the methoxy group would be expected around 3.8 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for its functional groups.[1][2]

O-H Stretch: A broad band in the region of 3200-3600 cm~?* corresponding to the hydroxyl
group.[1][Z]

C-H Stretch (Aromatic): Signals above 3000 cm~1.

C-H Stretch (Aliphatic): Signals below 3000 cm~1.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1 region.

C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm~1 range.[2]

Mass Spectrometry

In a mass spectrum, Ethamoxytriphetol would likely show a molecular ion peak (M+) at m/z
403.52. The fragmentation pattern would be complex due to the presence of multiple functional
groups.

e The molecular ion peak for a tertiary alcohol may be weak or absent.
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o Common fragmentation pathways for tertiary alcohols include the loss of water (M-18) and
alpha-cleavage.

» Fragmentation of the diethylaminoethoxy side chain is also expected.

Experimental Protocols (Generalized)

Specific, validated experimental protocols for Ethamoxytriphetol are scarce. The following
sections provide generalized methodologies based on procedures for structurally similar
triphenylethanol derivatives and other SERMs.

Synthesis

A plausible synthetic route for Ethamoxytriphetol involves a Grignard reaction. This is a
common method for the synthesis of triphenylmethanol and its derivatives.

Reaction Scheme:

A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, could be reacted with a
substituted benzophenone, like 4-(2-(diethylamino)ethoxy)benzophenone. The resulting tertiary
alcohol would be Ethamoxytriphetol.

General Procedure:

o Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromoanisole with
magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

o Grignard Reaction: Add a solution of 4-(2-(diethylamino)ethoxy)benzophenone in anhydrous
diethyl ether dropwise to the Grignard reagent at 0°C.

o Work-up: After the reaction is complete, quench the reaction with a saturated aqueous
solution of ammonium chloride. Extract the product with an organic solvent, wash with brine,
and dry over anhydrous sodium sulfate.

Purification: The crude product can be purified by column chromatography on silica gel.

Purification
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Purification of the synthesized Ethamoxytriphetol would typically involve standard laboratory
techniques.

Protocol:

e Solvent Removal: Remove the solvent from the dried organic extract under reduced
pressure.

e Column Chromatography:
o Stationary Phase: Silica gel (230-400 mesh).

o Mobile Phase: A gradient of ethyl acetate in hexanes, with the polarity gradually
increasing. Triethylamine (0.1-1%) may be added to the mobile phase to prevent the
amine from streaking on the silica gel.

e Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine the
fractions containing the pure product.

e Final Product: Remove the solvent from the combined pure fractions under reduced pressure
to yield the purified Ethamoxytriphetol.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

Areverse-phase HPLC method would be suitable for the analysis of Ethamoxytriphetol.
General HPLC Conditions:
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).

» Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or
trifluoroacetic acid.

e Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength determined by the UV spectrum of
Ethamoxytriphetol (likely around 280 nm).
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* Injection Volume: 10 pL.

e Column Temperature: 30°C.

Mechanism of Action: Signaling Pathway

Ethamoxytriphetol functions as a Selective Estrogen Receptor Modulator (SERM). It exerts its
effects by binding to estrogen receptors (ERa and ERB) and modulating their activity in a
tissue-specific manner. In target tissues like the breast, it acts as an antagonist, blocking the
proliferative effects of estrogen.
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Caption: Mechanism of action of Ethamoxytriphetol (MER-25) as a SERM.
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The diagram illustrates that both estrogen and Ethamoxytriphetol can bind to the estrogen
receptor. However, the conformation of the receptor-ligand complex differs. The estrogen-
bound receptor preferentially recruits coactivators, leading to gene transcription and cell
proliferation. In contrast, the Ethamoxytriphetol-bound receptor favors the recruitment of
corepressors, which results in the repression of gene transcription and an anti-proliferative
effect in estrogen-sensitive tissues. This tissue-selective modulation of estrogen receptor
activity is the hallmark of SERMs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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